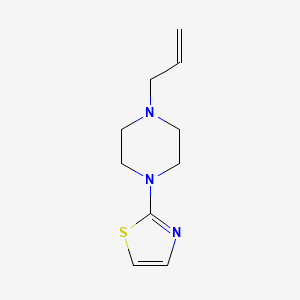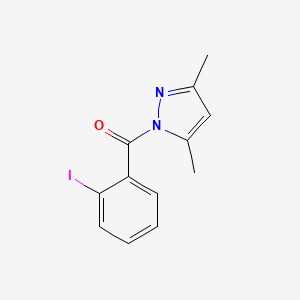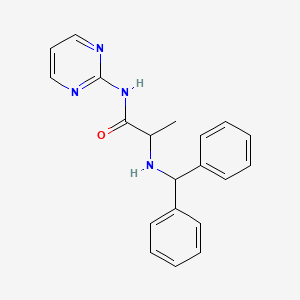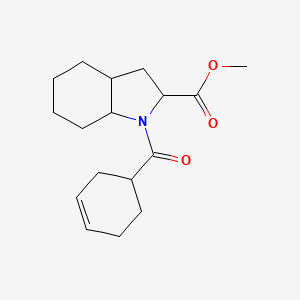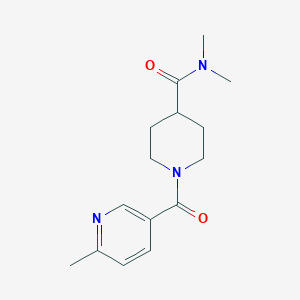
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMCPA is a piperidine derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.
作用机制
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive processes such as learning and memory. This compound binds to a site on the receptor that is distinct from the acetylcholine binding site, resulting in an increase in the receptor's sensitivity to acetylcholine. This leads to an increase in the flow of calcium ions into the cell, which enhances long-term potentiation and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. This compound has been shown to enhance long-term potentiation, a cellular mechanism involved in memory formation. This compound has also been found to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory. Additionally, this compound has been found to improve cognitive function in animal models.
实验室实验的优点和局限性
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has several advantages for use in lab experiments. This compound is a selective agonist of the alpha-7 nicotinic acetylcholine receptor, which allows for the specific modulation of this receptor. This compound has also been found to be well-tolerated in animal models, which suggests that it may have low toxicity in humans. However, this compound has some limitations for use in lab experiments. This compound has a short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to explore the potential use of this compound in the enhancement of cognitive function in healthy individuals. Additionally, further studies are needed to investigate the long-term effects of this compound on cognitive function and potential side effects.
合成方法
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been synthesized through various methods, including the reaction of 3-acetyl-6-methylpyridine with piperidine and dimethylformamide under reflux conditions. Another method involves the reaction of 3-acetyl-6-methylpyridine with piperidine and dimethylformamide in the presence of a catalyst. The resulting compound is then purified through recrystallization. This compound can also be synthesized through the reaction of 3-acetyl-6-methylpyridine with piperidine and dimethylamine in the presence of a catalyst.
科学研究应用
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. This compound has also been found to enhance long-term potentiation, a cellular mechanism involved in memory formation. These findings suggest that this compound may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
N,N-dimethyl-1-(6-methylpyridine-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-4-5-13(10-16-11)15(20)18-8-6-12(7-9-18)14(19)17(2)3/h4-5,10,12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDUXVSLYIPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

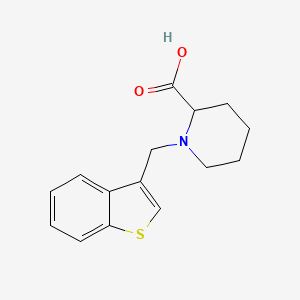
![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)
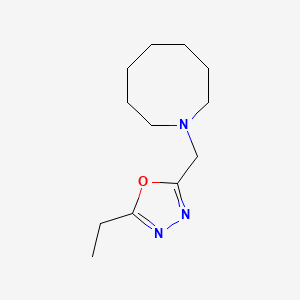
![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)
![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)
